Prosultiamine
Overview
Description
Mechanism of Action
Mode of Action
Prosultiamine interacts with its targets by inducing apoptosis in HTLV-I-infected cells . This apoptotic activity is attributed to the disruption of intracellular redox reactions by a disulfide moiety in its structure .
Biochemical Pathways
It is known that this compound is similar to allithiamine, a crucial coenzyme in carbohydrate metabolism . It aids in the conversion of carbohydrates into energy and plays a vital role in nerve function .
Pharmacokinetics
This enhanced bioavailability is due to its structure, which is synthesized by substituting allyl disulfide with propyl disulfide in the allithiamine structure . After absorption from the gut, this compound is converted to vitamin B1 .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in HTLV-I proviral copy numbers in peripheral blood mononuclear cells (PBMCs) . Clinically, this results in improvements in the motor function of the lower extremities and urinary function .
Biochemical Analysis
Biochemical Properties
Prosultiamine plays a crucial role in biochemical reactions by acting as a cofactor for several enzymes involved in carbohydrate metabolism. It interacts with enzymes such as transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase . These interactions facilitate the conversion of carbohydrates into energy, which is essential for cellular function. The improved lipid solubility of this compound allows it to bypass the rate-limiting step of intestinal transporters, enhancing its bioavailability .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by enhancing energy production through its role in carbohydrate metabolism . Additionally, this compound has been shown to induce apoptosis in human T lymphotropic virus type I (HTLV-I)-infected T cells, reducing viral load and symptoms in patients with HTLV-I-associated myelopathy . This indicates its potential impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and activating enzymes involved in carbohydrate metabolism . It enhances the activity of transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase, leading to increased energy production . This compound also induces apoptosis in HTLV-I-infected T cells by promoting the activation of apoptotic pathways . This dual mechanism of action highlights its therapeutic potential in both metabolic and infectious diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective over extended periods, with no significant degradation . Long-term effects on cellular function include sustained improvement in motor function and urinary disturbance in patients with HTLV-I-associated myelopathy . These findings suggest that this compound maintains its efficacy and stability in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of this compound result in increased energy production and improved motor function . At very high doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. It interacts with enzymes such as transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase, facilitating the conversion of carbohydrates into energy . This interaction enhances metabolic flux and increases the levels of metabolites involved in energy production . This compound’s role in these pathways underscores its importance in maintaining cellular energy balance.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion due to its improved lipid solubility . It bypasses the dependency on intestinal transporters, allowing for efficient absorption and distribution throughout the body . Once inside the cells, this compound is converted to thiamine, which is then utilized in various metabolic processes . This efficient transport and distribution mechanism contribute to its therapeutic efficacy.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it exerts its effects on carbohydrate metabolism . It does not require specific targeting signals or post-translational modifications for its activity. The conversion of this compound to thiamine occurs within the cytoplasm, ensuring its availability for enzymatic reactions . This subcellular localization is crucial for its role in energy production and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Prosultiamine is synthesized by substituting allyl disulfide with propyl disulfide in the structure of allithiamine. This modification increases its stability in blood and enhances its absorption from the gut .
Industrial Production Methods: The industrial production of this compound involves the chemical synthesis of its components followed by their combination under controlled conditions to ensure the desired stability and absorption properties. Specific details on the industrial production methods are not widely available in public literature.
Chemical Reactions Analysis
Types of Reactions: Prosultiamine undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized, affecting its stability and activity.
Reduction: The disulfide bond can also be reduced, which may influence its biological activity.
Substitution: The propyl disulfide group can be substituted with other groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like dithiothreitol or sodium borohydride are typically employed.
Substitution: Various organic reagents can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols.
Scientific Research Applications
Prosultiamine has been studied for its potential therapeutic benefits in various fields:
Chemistry: Its unique chemical structure and reactivity make it a subject of interest in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
- Allithiamine
- Fursultiamine
- Sulbutiamine
Properties
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(propyldisulfanyl)pent-2-en-2-yl]formamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h8,10,20H,4-7,9H2,1-3H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCIYVVYDCXLSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046633 | |
Record name | Prosultiamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59-58-5 | |
Record name | Prosultiamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prosultiamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prosultiamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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